2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as MTA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MTA is a pyrimidine-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of enzymes such as dihydroorotate dehydrogenase and orotidine 5'-monophosphate decarboxylase, which are involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can inhibit the growth of various cell lines, including cancer cell lines. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its ability to inhibit the activity of enzymes involved in the biosynthesis of pyrimidine nucleotides. This inhibition can be useful in studying the role of pyrimidine nucleotides in various cellular processes. However, one limitation of using 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its potential toxicity. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to be toxic to certain cell lines at high concentrations.
Future Directions
There are many future directions for research on 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide. One direction is to investigate its potential use in the treatment of viral infections such as HIV. Another direction is to investigate its potential use as a herbicide. Further research is also needed to fully understand the mechanism of action of 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide and its potential applications in various fields.
Synthesis Methods
2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can be synthesized using various methods, including the reaction of 4-amino-2-methyl-6-oxypyrimidine with 2,2,2-trifluoroethylacetyl chloride in the presence of a base such as triethylamine. The reaction yields 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide as a white crystalline solid. Other methods of synthesis include the reaction of 4-amino-2-methyl-6-oxypyrimidine with 2,2,2-trifluoroethylacetic anhydride and the reaction of 4-methyl-6-oxypyrimidine-2-thiol with 2,2,2-trifluoroethylacetyl chloride.
Scientific Research Applications
2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been the focus of scientific research due to its potential applications in various fields. In the field of medicine, 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have antiviral properties and has been investigated for its potential use in the treatment of viral infections such as HIV.
In the field of agriculture, 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been investigated for its potential use as a herbicide. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to inhibit the growth of various weeds and has been investigated for its potential use as a selective herbicide.
properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-6-2-8(17)15(5-14-6)3-7(16)13-4-9(10,11)12/h2,5H,3-4H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNWYWBGFSINJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.